molecular formula C11H9F3N2O B1425683 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 1275913-48-8

2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1425683
M. Wt: 242.2 g/mol
InChI Key: FFYRLQHGYWNWAI-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a chemical compound with the CAS Number 1275913-48-8 . It has a molecular weight of 242.2 and its IUPAC name is 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3N2O/c12-11(13,14)10(17)8-6-15-16(7-8)9-4-2-1-3-5-9/h1-7,10,17H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 335.9±42.0 °C and a predicted density of 1.34±0.1 g/cm3 . Its pKa is predicted to be 11.30±0.20 .

Scientific Research Applications

Structure-Activity Relationship in SOCE Inhibitors

Research conducted by Dago et al. (2018) explores a novel series of analogues of SKF-96365, including (1R, 1S)-1[β-(phenylalkoxy)-(phenetyl)]-1H-pyrazolium hydrochloride, where one analogue demonstrates significant effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry (SOCE) in PLP-B lymphocytes (Dago et al., 2018).

Synthesis and Characterization of Pyrazole Derivatives

Arbačiauskienė et al. (2011) describe an efficient synthetic route to create ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and ethanones from 1-phenyl-1H-pyrazol-3-ol, using Pd-catalyzed cross-coupling reactions for functionalization (Arbačiauskienė et al., 2011).

Fluorescent Compound Synthesis

Sagitova et al. (2023) synthesized a novel compound using a base compound related to 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol. This compound exhibits strong fluorescence in a long wave region, suggesting potential applications in fluorescence-based technologies (Sagitova et al., 2023).

Environmentally Friendly Synthesis of Fluorinated Pyrazolone Derivatives

Shelke et al. (2007) discuss the synthesis of various fluorine-containing pyrazolone derivatives, emphasizing an environmentally benign approach. They compare conventional synthesis methods with ultrasonication and microwave techniques (Shelke et al., 2007).

Safety And Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,2-trifluoro-1-(1-phenylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)10(17)8-6-15-16(7-8)9-4-2-1-3-5-9/h1-7,10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYRLQHGYWNWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol

CAS RN

1275913-48-8
Record name 2,2,2-trifluoro-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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